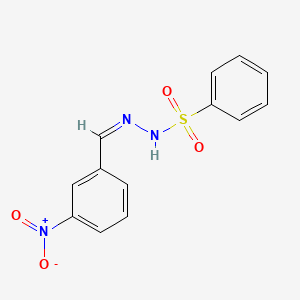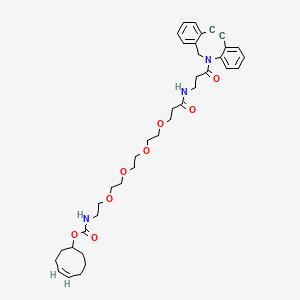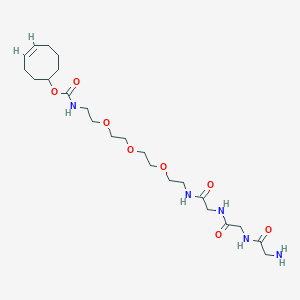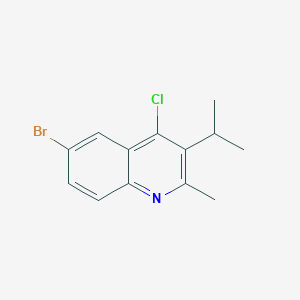
(E)-N'-(3-nitrobenzylidene)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide is a Schiff base compound, characterized by the presence of a C=N double bond Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
3-nitrobenzaldehyde+benzenesulfonohydrazide→(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallized from ethanol to obtain pure (E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Condensation: The Schiff base can react with other carbonyl compounds to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol solvent.
Substitution: Sodium hydroxide, ethanol solvent.
Condensation: Various aldehydes or ketones, ethanol solvent, reflux conditions.
Major Products Formed
Reduction: (E)-N’-(3-aminobenzylidene)benzenesulfonohydrazide.
Substitution: Products depend on the nucleophile used; for example, substitution with a methoxy group would yield (E)-N’-(3-methoxybenzylidene)benzenesulfonohydrazide.
Condensation: More complex Schiff bases or hydrazones.
Scientific Research Applications
(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electrochemical properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the nitro group.
Industry: Used in the synthesis of dyes and pigments, as well as in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide is largely dependent on its ability to form complexes with metal ions. The nitrogen atoms in the Schiff base can coordinate with metal ions, leading to the formation of stable complexes. These complexes can exhibit various biological activities, such as antimicrobial properties, by interacting with cellular components and disrupting essential biological processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide
- (E)-N’-(4-nitrobenzylidene)benzenesulfonohydrazide
- (E)-N’-(3-nitrobenzylidene)benzohydrazide
Uniqueness
(E)-N’-(3-nitrobenzylidene)benzenesulfonohydrazide is unique due to the specific positioning of the nitro group on the benzylidene ring, which can influence its reactivity and the types of complexes it forms
Properties
Molecular Formula |
C13H11N3O4S |
|---|---|
Molecular Weight |
305.31 g/mol |
IUPAC Name |
N-[(Z)-(3-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O4S/c17-16(18)12-6-4-5-11(9-12)10-14-15-21(19,20)13-7-2-1-3-8-13/h1-10,15H/b14-10- |
InChI Key |
SKRKKLVWIJOXCD-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B11830587.png)
![{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11830590.png)
![methyl (1S,2S,3R,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate](/img/structure/B11830592.png)

![N-(piperidin-3-ylmethyl)-1H-benzo[d]imidazole-2-sulfonamide hydrochloride](/img/structure/B11830598.png)
![tert-butyl N-(1-{[1-({4-[(diaminomethylidene)amino]-1-[(5-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl}carbamoyl)-2-hydroxyethyl]carbamoyl}-2-phenylethyl)carbamate](/img/structure/B11830605.png)
![(1S,4R,12R)-3-oxa-10-azatetracyclo[5.4.1.01,10.04,12]dodec-7-ene](/img/structure/B11830621.png)
![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B11830626.png)

![8-[3-(pyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-1,8-diazaspiro[5.5]undecane](/img/structure/B11830635.png)

